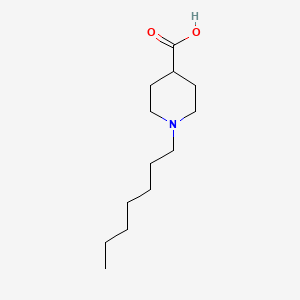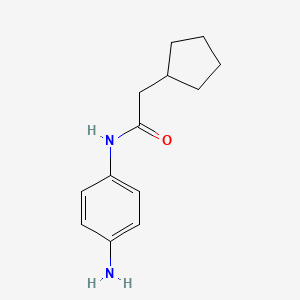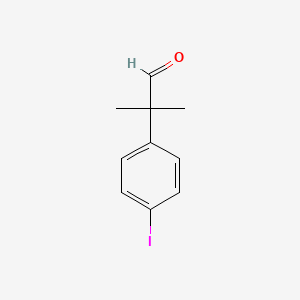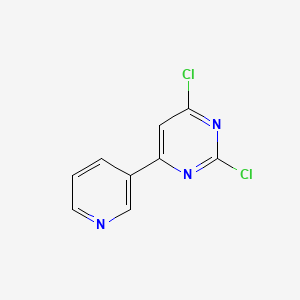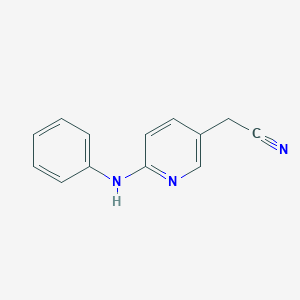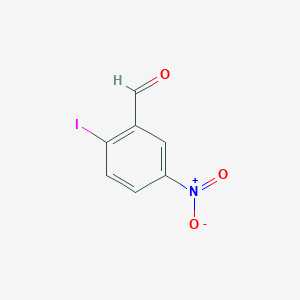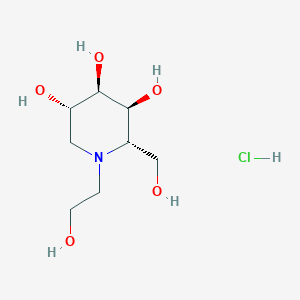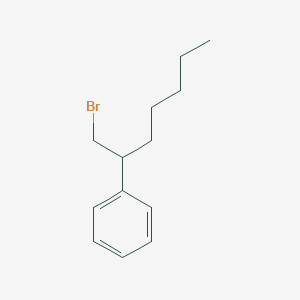
4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide is a compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide typically involves the formation of the tetrahydropyran ring followed by the introduction of the methoxyphenylamino group and the carboxylic acid amide functionality. Common synthetic routes include:
Hydroalkoxylation of Olefins: This method involves the reaction of γ- and δ-hydroxy olefins with catalysts such as platinum or lanthanide triflates to form tetrahydropyran derivatives.
Intramolecular Cyclization: Using catalysts like silver triflate or copper complexes, intramolecular cyclization of hydroxyalkenes can yield tetrahydropyran rings.
Oxa-Michael Addition: This method involves the addition of an alcohol to an enone or enal in the presence of a catalyst to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. This could include continuous flow processes and the use of more efficient catalysts to reduce reaction times and improve product purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tetrahydropyran ring provides structural stability and can enhance the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxyphenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid, N-benzylamide
- 2-(3-Methoxyphenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid, N-benzylamide
- 2-(4-Methoxyphenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid, N-benzylamide
Uniqueness
4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide is unique due to its specific combination of functional groups and its tetrahydropyran ring structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-(4-methoxyanilino)oxane-4-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-4-2-10(3-5-11)15-13(12(14)16)6-8-18-9-7-13/h2-5,15H,6-9H2,1H3,(H2,14,16) |
Clé InChI |
GGAMNDUIVBJZKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2(CCOCC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


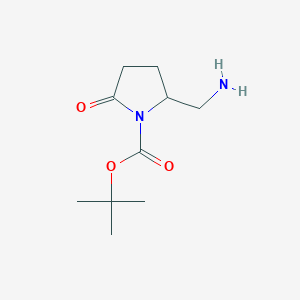
![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
